molecular formula C12H10FN B1439644 4-Fluoro-[1,1'-biphenyl]-3-amine CAS No. 478403-55-3

4-Fluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B1439644
CAS No.: 478403-55-3
M. Wt: 187.21 g/mol
InChI Key: IUFZECBBDNMEEE-UHFFFAOYSA-N
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Description

4-Fluoro-[1,1’-biphenyl]-3-amine is an organic compound belonging to the class of biphenyls, which are characterized by two benzene rings connected by a single carbon-carbon bond. The presence of a fluorine atom at the 4-position and an amine group at the 3-position on one of the benzene rings gives this compound unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative. For example, 4-fluorobromobenzene can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for 4-Fluoro-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoro-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-[1,1’-biphenyl]-3-amine is unique due to the specific positioning of the fluorine and amine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-fluoro-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFZECBBDNMEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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